molecular formula C9H8Br2O2 B1434136 3,5-Dibromo-4-ethylbenzoic acid CAS No. 1803601-91-3

3,5-Dibromo-4-ethylbenzoic acid

Cat. No. B1434136
M. Wt: 307.97 g/mol
InChI Key: KNSTVDXADOMKQX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-ethylbenzoic acid, also known as DEBA, is a compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-ethylbenzoic acid consists of a benzoic acid core substituted with two bromine atoms and one ethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are on the 3rd and 5th carbon atoms, and the ethyl group is on the 4th carbon atom.

Scientific Research Applications

  • Growth, Optical, Dielectric and Mechanical Properties of Benzimidazolium 3,5-dinitrobenzoate Single Crystals

    • Application Summary : This compound is used in the growth of single crystals, which have applications in various fields such as optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .
    • Methods of Application : The compound was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials. Solubility measurements were performed for the obtained product. Single crystals were grown using acetone as a solvent .
    • Results or Outcomes : The crystal structure of the compound was confirmed using single crystal X-ray diffractions. The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum .
  • Eco-friendly Preparation of 3,5-dibromo-4-hydroxybenzonitrile

    • Application Summary : This compound is prepared from 4-hydroxybenzonitrile using an eco-friendly brominating reagent .
    • Methods of Application : The brominating reagent, comprising a 2:1 mole ratio of bromide to bromate salts in aqueous acidic medium, was used without any catalyst under ambient conditions with no work up procedure .
  • Eco-friendly Preparation of 3,5-dibromo-4-hydroxybenzonitrile
    • Application Summary : This compound is prepared from 4-hydroxybenzonitrile using an eco-friendly brominating reagent .
    • Methods of Application : The brominating reagent, comprising a 2:1 mole ratio of bromide to bromate salts in aqueous acidic medium, was used without any catalyst under ambient conditions with no work up procedure .
  • Eco-friendly Preparation of 3,5-dibromo-4-hydroxybenzonitrile
    • Application Summary : This compound is prepared from 4-hydroxybenzonitrile using an eco-friendly brominating reagent .
    • Methods of Application : The brominating reagent, comprising a 2:1 mole ratio of bromide to bromate salts in aqueous acidic medium, was used without any catalyst under ambient conditions with no work up procedure .

properties

IUPAC Name

3,5-dibromo-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSTVDXADOMKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-ethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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